

An In-Depth Technical Guide to the Characterization of 2,2-Dimethylpropanal Derivatives

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Compound of Interest

| | |
|----------------|--------------------------------------|
| Compound Name: | 3-(Azepan-1-yl)-2,2-dimethylpropanal |
| CAS No.: | 842971-09-9 |
| Cat. No.: | B1274618 |

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This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of derivatives of 2,2-dimethylpropanal, also known as pivaldehyde. The unique sterically hindered tertiary butyl group adjacent to the carbonyl functionality imparts distinct chemical and physical properties to its derivatives, making their thorough characterization essential for applications in medicinal chemistry and materials science. This document emphasizes the causality behind experimental choices and provides self-validating protocols for robust and reproducible results.

Introduction: The Significance of the Pivaloyl Moiety

2,2-dimethylpropanal is a branched-chain aldehyde featuring a quaternary carbon atom adjacent to the formyl group.[1][2] This structural motif, the pivaloyl group, is of significant interest in medicinal chemistry as it can confer increased metabolic stability and modulate the pharmacokinetic profile of drug candidates. Derivatives of 2,2-dimethylpropanal, such as imines (Schiff bases), hydrazones, and oximes, serve as versatile intermediates in organic synthesis

and are themselves candidates for various biological and material science applications. A precise understanding of their three-dimensional structure, spectroscopic fingerprints, and thermal stability is paramount for rational drug design and the development of novel materials.

Synthesis of 2,2-Dimethylpropanal Derivatives: Key Methodologies

The reactivity of the aldehyde group allows for a variety of derivatization reactions. Here, we focus on the synthesis of two common classes of derivatives: Schiff bases and hydrazones.

Synthesis of 2,2-Dimethylpropanal Schiff Base Derivatives

Schiff bases, or imines, are formed through the condensation reaction between an aldehyde and a primary amine.^[3] These compounds are valuable intermediates and have applications in catalysis and as ligands for metal complexes.

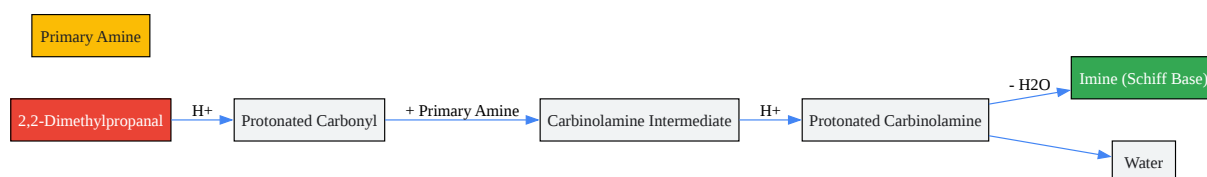
Experimental Protocol: Synthesis of a 2,2-Dimethylpropanal Schiff Base

- Reagents and Solvents:
 - 2,2-dimethylpropanal (1.0 eq)
 - Substituted aniline (e.g., aniline, 4-chloroaniline) (1.0 eq)
 - Ethanol (anhydrous)
 - Glacial acetic acid (catalytic amount)
- Procedure:
 1. Dissolve the substituted aniline (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
 2. Add a catalytic amount of glacial acetic acid to the solution.
 3. Slowly add 2,2-dimethylpropanal (1.0 eq) to the stirred solution.

- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product may precipitate out of solution. If so, collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
- If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

- Anhydrous Ethanol:** The reaction is a condensation that produces water. Using an anhydrous solvent helps to drive the equilibrium towards the product.
- Glacial Acetic Acid:** The acid catalyzes the nucleophilic attack of the amine on the carbonyl carbon and the subsequent dehydration step.
- Reflux:** Heating the reaction provides the necessary activation energy for the condensation to occur at a reasonable rate.



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Caption: Synthesis of a Schiff base from 2,2-dimethylpropanal.

Synthesis of 2,2-Dimethylpropanal Hydrazone Derivatives

Hydrazones are formed from the reaction of an aldehyde with a hydrazine derivative. These compounds are known for their diverse biological activities and are used as intermediates in various synthetic transformations.^{[4][5][6][7][8]}

Experimental Protocol: Synthesis of a 2,2-Dimethylpropanal Hydrazone

- Reagents and Solvents:
 - 2,2-dimethylpropanal (1.0 eq)
 - Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0 eq)
 - Methanol or Ethanol
 - Glacial acetic acid (catalytic amount)
- Procedure:
 1. Dissolve the hydrazine derivative (1.0 eq) in methanol or ethanol in a round-bottom flask with a magnetic stirrer.
 2. Add a few drops of glacial acetic acid to catalyze the reaction.
 3. Add 2,2-dimethylpropanal (1.0 eq) to the solution.
 4. Stir the reaction mixture at room temperature. The reaction is often rapid, and the product may precipitate.
 5. Monitor the reaction by TLC.
 6. Once the reaction is complete, collect the solid product by filtration.
 7. Wash the product with a small amount of cold solvent and dry under vacuum.
 8. If necessary, the product can be recrystallized to improve purity.

Causality of Experimental Choices:

- Methanol/Ethanol: These are common solvents that readily dissolve the reactants and are easy to remove.
- Room Temperature: The reaction between aldehydes and hydrazines is typically fast and exothermic, often not requiring heat.
- Catalytic Acid: Similar to Schiff base formation, an acid catalyst facilitates the reaction.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of 2,2-dimethylpropanal derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,2-dimethylpropanal derivatives will show characteristic signals. The nine protons of the tert-butyl group will typically appear as a sharp singlet in the upfield region (around 1.0-1.3 ppm). The aldehydic proton in the parent compound is found far downfield, while the imine or hydrazone proton will also have a characteristic downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group and a signal for the three equivalent methyl carbons. The carbonyl carbon of 2,2-dimethylpropanal has a chemical shift around 205 ppm.^[9] Upon derivatization to an imine or hydrazone, the chemical shift of this carbon will shift upfield.

2D NMR Spectroscopy (HSQC and HMBC): For more complex derivatives, 2D NMR techniques are invaluable.

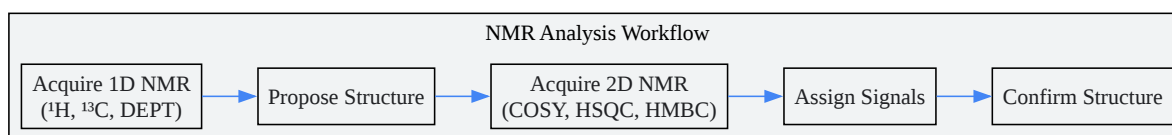
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons.^{[10][11][12][13]}

- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the molecular backbone, especially around quaternary carbons.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Table 1: Representative ^1H and ^{13}C NMR Chemical Shifts (δ , ppm) for 2,2-Dimethylpropanal and its Derivatives

| Compound Type | Functional Group Protons (δ) | tert-Butyl Protons (δ) | C=O or C=N Carbon (δ) | tert-Butyl Quaternary C (δ) | tert-Butyl Methyl C (δ) |
|----------------------|---------------------------------------|---------------------------------|--------------------------------|--------------------------------------|----------------------------------|
| 2,2-Dimethylpropanal | ~9.5 (CHO) | ~1.1 (s, 9H) | ~205 | ~45 | ~26 |
| Schiff Base (Imine) | ~8.2 (CH=N) | ~1.2 (s, 9H) | ~160-170 | ~40 | ~28 |
| Hydrazone | ~7.5 (CH=N), ~10.5 (NH) | ~1.1 (s, 9H) | ~140-150 | ~38 | ~27 |

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.



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Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

The mass spectrum of 2,2-dimethylpropanal derivatives is often characterized by the facile loss of a methyl group to form a stable tertiary carbocation, leading to a prominent peak at $[M-15]^+$. The cleavage of the bond between the carbonyl/imine carbon and the tert-butyl group is also a common fragmentation pathway.

Expected Fragmentation Pattern:

- Molecular Ion (M^+): The peak corresponding to the molecular weight of the compound.
- $[M-15]^+$: Loss of a methyl radical.
- $[M-29]^+$: Loss of an ethyl radical or CHO group.
- $[M-43]^+$: Loss of a propyl radical or the t-butyl group.
- $[M-57]^+$: Loss of a tert-butyl radical.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- 2,2-dimethylpropanal: A strong C=O stretching vibration around $1720-1740\text{ cm}^{-1}$ and two weak C-H stretching bands for the aldehyde proton around 2720 and 2820 cm^{-1} .
- Schiff Bases (Imines): The disappearance of the C=O stretch and the appearance of a C=N stretching vibration around $1620-1690\text{ cm}^{-1}$.
- Hydrazones: The appearance of a C=N stretch and an N-H stretching vibration around $3200-3400\text{ cm}^{-1}$.

Chromatographic Techniques

Chromatography is essential for assessing the purity of synthesized derivatives and for separating mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For less volatile derivatives, such as those containing hydroxyl groups, derivatization with a silylating agent (e.g., MSTFA) can increase their volatility for GC analysis. [\[1\]](#)[\[15\]](#)[\[16\]](#)

Experimental Protocol: GC-MS Analysis of Silylated Hydroxy-Pivalaldehyde

- Derivatization:
 1. Dry a sample of the hydroxy-pivalaldehyde derivative under vacuum.
 2. Add a solution of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in pyridine.
 3. Heat the mixture at 60-80 °C for 30 minutes.
- GC-MS Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
 - Carrier Gas: Helium.
 - MS Detector: Electron ionization (EI) at 70 eV.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds. Aldehydes and their derivatives often lack a strong chromophore for UV detection. Therefore, pre-column derivatization with a labeling agent is a common strategy.

Experimental Protocol: HPLC Analysis with DNPH Derivatization

2,4-Dinitrophenylhydrazine (DNPH) reacts with aldehydes to form brightly colored 2,4-dinitrophenylhydrazones, which can be easily detected by UV-Vis spectroscopy.[17]

- Derivatization:
 1. To an acidic solution of the sample in a suitable solvent (e.g., acetonitrile), add a solution of DNPH.
 2. Allow the reaction to proceed at room temperature or with gentle heating.
- HPLC Conditions:
 - Column: A reversed-phase C18 column.
 - Mobile Phase: A gradient of acetonitrile and water.
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV detector set to the wavelength of maximum absorbance for the DNPH derivative (around 360 nm).

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. Obtaining suitable crystals is often the rate-limiting step.

Experimental Protocol: Single Crystal X-ray Diffraction

- Crystal Growth: Grow single crystals of the derivative by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.
- Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source.
- Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

The crystal structure of a Schiff base derived from 2,2-dimethylpropane-1,3-diamine and 4-methoxyphenol with palladium(II) has been reported, demonstrating the utility of this technique for elucidating the coordination chemistry of such ligands.[18] The analysis of crystal structures of imines and hydrazones often reveals important information about hydrogen bonding and crystal packing.[19][20]

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability, decomposition, and phase transitions of materials.[21][22][23][24]

- Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature and to identify the loss of volatile components.
- Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and heats of reaction.

For 2,2-dimethylpropanal derivatives, TGA can reveal the temperature at which the imine or hydrazone bond cleaves, while DSC can be used to determine the melting point and purity of the synthesized compounds. The thermal decomposition of related heterocyclic compounds often occurs in multiple steps, which can be elucidated by coupled TGA-MS or TGA-FTIR analysis.[22]

Conclusion

The comprehensive characterization of 2,2-dimethylpropanal derivatives is crucial for their successful application in drug discovery and materials science. This guide has outlined key synthetic methodologies and a suite of analytical techniques, from spectroscopy and chromatography to X-ray crystallography and thermal analysis. By understanding the principles behind these techniques and following robust experimental protocols, researchers can confidently determine the structure, purity, and properties of these important compounds.

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